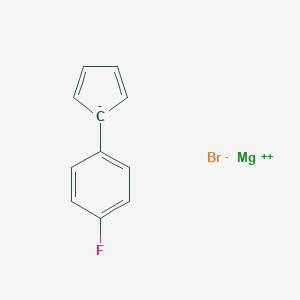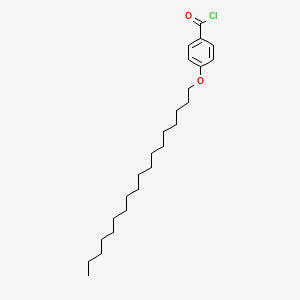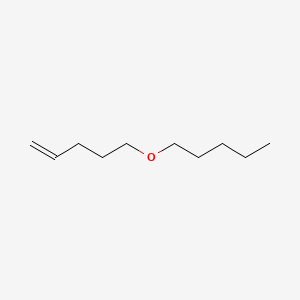![molecular formula C13H18O3S B14630382 2-({4-[3-(Methylsulfanyl)propoxy]phenoxy}methyl)oxirane CAS No. 53936-64-4](/img/structure/B14630382.png)
2-({4-[3-(Methylsulfanyl)propoxy]phenoxy}methyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({4-[3-(Methylsulfanyl)propoxy]phenoxy}methyl)oxirane is a chemical compound with the molecular formula C13H18O3S It is characterized by the presence of an oxirane ring (epoxide) attached to a phenoxy group, which is further substituted with a methylsulfanylpropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[3-(Methylsulfanyl)propoxy]phenoxy}methyl)oxirane typically involves the reaction of 4-(3-(methylsulfanyl)propoxy)phenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which subsequently cyclizes to form the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-({4-[3-(Methylsulfanyl)propoxy]phenoxy}methyl)oxirane can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxirane ring can be reduced to a diol using reducing agents like lithium aluminum hydride.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols, leading to the formation of β-substituted alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Amines, thiols, alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Diols
Substitution: β-Substituted alcohols
Scientific Research Applications
2-({4-[3-(Methylsulfanyl)propoxy]phenoxy}methyl)oxirane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-({4-[3-(Methylsulfanyl)propoxy]phenoxy}methyl)oxirane involves its ability to react with various biological molecules. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins, DNA, and other biomolecules. This reactivity can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases. The methylsulfanyl group may also contribute to the compound’s biological activity by interacting with specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(Methylsulfanyl)phenoxy]methyl}oxirane
- 2-[4-(2-Isopropoxyethoxymethyl)phenoxymethyl]oxirane
Uniqueness
2-({4-[3-(Methylsulfanyl)propoxy]phenoxy}methyl)oxirane is unique due to the presence of both an oxirane ring and a methylsulfanylpropoxy group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds. The specific arrangement of these groups also influences the compound’s physical properties, such as solubility and stability, making it a valuable compound for various applications.
Properties
CAS No. |
53936-64-4 |
|---|---|
Molecular Formula |
C13H18O3S |
Molecular Weight |
254.35 g/mol |
IUPAC Name |
2-[[4-(3-methylsulfanylpropoxy)phenoxy]methyl]oxirane |
InChI |
InChI=1S/C13H18O3S/c1-17-8-2-7-14-11-3-5-12(6-4-11)15-9-13-10-16-13/h3-6,13H,2,7-10H2,1H3 |
InChI Key |
MZWWGFMHRYFPSN-UHFFFAOYSA-N |
Canonical SMILES |
CSCCCOC1=CC=C(C=C1)OCC2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


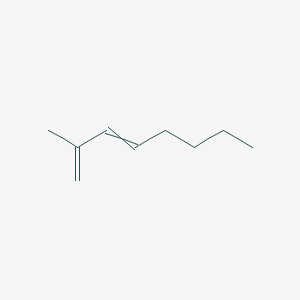
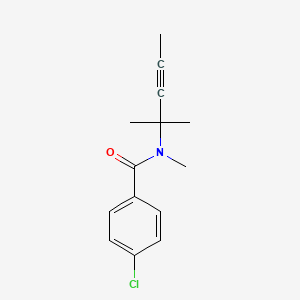
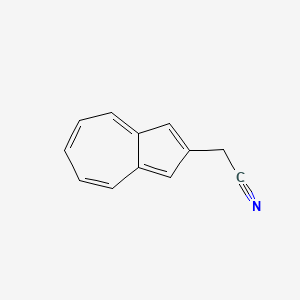
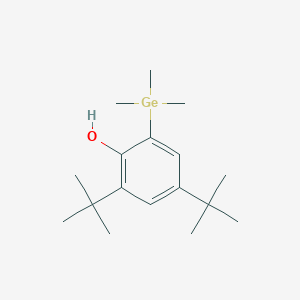


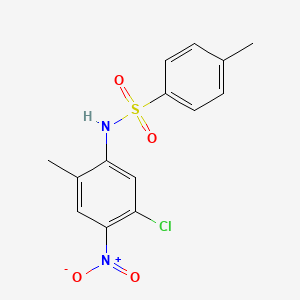
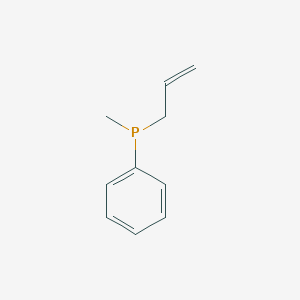

![S-{[(2-Hydroxyethyl)amino]methyl} ethanethioate](/img/structure/B14630352.png)

